molecular formula C17H19NO5 B14400545 5-(2,6-Dimethyl-3-nitrophenyl)-2-propanoylcyclohexane-1,3-dione CAS No. 88311-53-9

5-(2,6-Dimethyl-3-nitrophenyl)-2-propanoylcyclohexane-1,3-dione

Katalognummer: B14400545
CAS-Nummer: 88311-53-9
Molekulargewicht: 317.34 g/mol
InChI-Schlüssel: ODYNNVNWHOJTMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,6-Dimethyl-3-nitrophenyl)-2-propanoylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a cyclohexane ring, a propanoyl group, and a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethyl-3-nitrophenyl)-2-propanoylcyclohexane-1,3-dione typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,6-Dimethyl-3-nitrophenyl)-2-propanoylcyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine .

Wissenschaftliche Forschungsanwendungen

5-(2,6-Dimethyl-3-nitrophenyl)-2-propanoylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(2,6-Dimethyl-3-nitrophenyl)-2-propanoylcyclohexane-1,3-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other nitrophenyl derivatives and cyclohexane-based molecules. Examples are:

Uniqueness

What sets 5-(2,6-Dimethyl-3-nitrophenyl)-2-propanoylcyclohexane-1,3-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

88311-53-9

Molekularformel

C17H19NO5

Molekulargewicht

317.34 g/mol

IUPAC-Name

5-(2,6-dimethyl-3-nitrophenyl)-2-propanoylcyclohexane-1,3-dione

InChI

InChI=1S/C17H19NO5/c1-4-13(19)17-14(20)7-11(8-15(17)21)16-9(2)5-6-12(10(16)3)18(22)23/h5-6,11,17H,4,7-8H2,1-3H3

InChI-Schlüssel

ODYNNVNWHOJTMP-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1C(=O)CC(CC1=O)C2=C(C=CC(=C2C)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.